3-Chloroisoxazole-5-carboxylic acid

Description

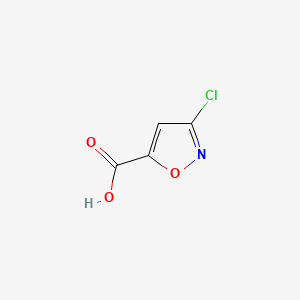

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKGQUZZCFRJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174798 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20724-56-5 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloroisoxazole 5 Carboxylic Acid and Its Precursors

3 Regioselective Functionalization Approaches

Advanced methodologies focus on directing the regiochemical outcome. For instance, in 1,3-dipolar cycloadditions, the choice of catalyst and substituents on both the nitrile oxide and the alkyne can strongly influence which regioisomer is formed. organic-chemistry.org

Alternatively, modifying the classical condensation approach can also provide regiochemical control. The use of β-enamino diketones instead of 1,3-dicarbonyls for the reaction with hydroxylamine (B1172632) has been shown to be a powerful strategy. By carefully selecting the reaction conditions (solvent, additives like Lewis acids), one can selectively access different regioisomeric isoxazoles. nih.gov These methods ensure that the desired 3,5-substitution pattern is established early in the synthetic sequence, providing a clean starting point for subsequent functionalization to 3-Chloroisoxazole-5-carboxylic acid.

Emerging and Sustainable Synthetic Protocols for this compound

The development of synthetic routes for heterocyclic compounds that are both efficient and environmentally benign is a growing area of chemical research. For this compound and its precursors, emerging methodologies focus on improving safety, reducing waste, and increasing energy efficiency. These approaches include electrochemical synthesis, photochemical methods, and continuous flow processes, which offer significant advantages over traditional synthetic protocols.

Electrochemical Synthesis

Electrosynthesis has emerged as a powerful green tool in organic chemistry, utilizing electricity as a traceless reagent to drive chemical reactions. nih.govkit.edu This approach avoids the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. The electrochemical assembly of isoxazoles has been demonstrated through various mechanisms, offering a sustainable pathway to key intermediates. nih.gov

One notable method involves a four-component domino reaction in a user-friendly undivided cell setup to construct 3,5-disubstituted isoxazole (B147169) motifs. nih.govrsc.org This electrochemical annulation is characterized by its operational simplicity and tolerance of a wide range of functional groups. nih.gov While not yet applied directly to the synthesis of this compound, this method could be adapted for precursors, potentially reducing the number of synthetic steps and the associated waste.

Another electrochemical approach is the direct synthesis of isoxazoles and isoxazolines from readily available aldoximes. kit.edu This method is performed in a simple undivided cell with inexpensive electrode materials, making it scalable and cost-effective. The in-situ generation of reactive intermediates like nitrile oxides under electrochemical conditions can be controlled to minimize side reactions, such as dimerization. chemrxiv.org

| Method | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Four-Component Domino Reaction | - Uses electricity as a green redox equivalent

| Synthesis of a substituted isoxazole precursor which can be further functionalized. | nih.govrsc.org |

| Anodic Oxidation of Aldoximes | - Uses readily available starting materials

| Formation of the isoxazole ring from an appropriate aldoxime precursor. | kit.edu |

Photochemical Synthesis

Photochemical reactions, which use light to initiate chemical transformations, represent another sustainable strategy for the synthesis of heterocyclic compounds like isoxazoles. vapourtec.com These methods can often be conducted at ambient temperature, reducing energy consumption. Recent advancements have focused on the development of both metal-based and metal-free photocatalysts. researchgate.net

The photochemical rearrangement of isoxazoles themselves can lead to other valuable heterocyclic structures, such as oxazoles or highly reactive ketenimines, demonstrating the utility of light-induced transformations in this chemical space. acs.orgacs.orgnih.gov While this is a transformation of the isoxazole ring, the principles can be applied to the development of novel synthetic routes. For the synthesis of the isoxazole ring itself, photocatalytic methods offer a green alternative to traditional cyclization reactions. For instance, polymeric carbon nitride materials have been used as photocatalysts for various organic transformations. researchgate.net

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Photocatalytic Cycloadditions | Polymeric carbon nitrides (e.g., K-PHI) | - Uses visible light

| researchgate.net |

| Photoisomerization in Flow | UV light (200-330 nm) | - Atom-efficient

| acs.orgacs.org |

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical intermediates. acs.org By performing reactions in a continuously flowing stream through a reactor, better control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This is particularly beneficial when handling hazardous reagents or intermediates, such as organic azides, which can be generated and consumed in situ, minimizing the risk of accumulation. acs.orgresearchgate.net

A continuous flow system has been developed for the synthesis of isoxazoles, which involves the Friedel–Crafts acylation of alkynes followed by an azide (B81097) conjugate addition and a photochemical–thermal reaction sequence. acs.org This integrated system allows for the safe, rapid, and high-yielding synthesis of isoxazole derivatives. acs.org Such a setup could be envisioned for the synthesis of a precursor to this compound, where the subsequent chlorination and hydrolysis steps could also potentially be integrated into a continuous flow process.

The conversion of isoxazoles to oxazoles has also been successfully demonstrated in a continuous flow photochemical process, highlighting the synergy between these emerging technologies. acs.orgacs.org

| Reaction | Key Features of Flow Process | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Isoxazole Synthesis from Alkynes and Acid Chlorides | - Safe handling of organic azides

| Efficient and scalable production of an isoxazole-5-carboxylate precursor. | acs.org |

| Photoisomerization of Isoxazoles | - High-yielding

| While a transformation of the ring, it demonstrates the applicability of flow chemistry to isoxazole derivatives. | acs.orgacs.org |

While direct, one-step sustainable methods for the synthesis of this compound are still under development, these emerging protocols for the synthesis of the core isoxazole structure and its precursors pave the way for greener and more efficient manufacturing processes. The application of electrochemical, photochemical, and continuous flow methods to the synthesis of key intermediates, such as ethyl 3-chloroisoxazole-5-carboxylate, followed by a final hydrolysis step, represents a promising and more sustainable future for the production of this important chemical compound.

Computational Chemistry and Theoretical Investigations of 3 Chloroisoxazole 5 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Theoretical studies on related heterocyclic carboxylic acids, such as 2-aryl-1,2,3-triazole-4-carboxylic acids, have demonstrated the utility of these methods in determining optimized geometries. mdpi.comnih.gov For 3-Chloroisoxazole-5-carboxylic acid, calculations would likely be performed to find the most stable conformation, particularly concerning the orientation of the carboxylic acid group relative to the isoxazole (B147169) ring. The table below presents hypothetical optimized geometric parameters for the core isoxazole ring of the title compound, based on typical values for such systems.

Table 1: Predicted Geometric Parameters for the Isoxazole Ring of this compound (Note: These are representative values based on computational studies of analogous structures; they are not experimentally derived for the specific title compound.)

| Parameter | Predicted Value |

|---|---|

| O1-N2 Bond Length | 1.41 Å |

| N2-C3 Bond Length | 1.31 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-O1 Bond Length | 1.35 Å |

| C3-Cl Bond Length | 1.73 Å |

| C5-C(OOH) Bond Length | 1.48 Å |

| O1-N2-C3 Angle | 109.0° |

| N2-C3-C4 Angle | 112.0° |

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT could be used to model a variety of reactions, such as nucleophilic substitution at the chlorine-bearing C3 position, reactions involving the carboxylic acid group (e.g., esterification, amidation), or cycloaddition reactions. mdpi.com

A typical DFT study of a reaction mechanism involves:

Locating Reactants and Products: The geometries of the starting materials and products are fully optimized to find their minimum energy structures.

Identifying Transition States: The transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. This is crucial for determining the activation energy of the reaction.

For example, investigating the mechanism of a nucleophilic attack on the isoxazole ring would involve mapping the potential energy surface as the nucleophile approaches, forming a bond, and displacing the chloride. mdpi.com

Computational modeling is instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and various reactivity descriptors derived from quantum chemical calculations, chemists can foresee the most likely sites for electrophilic or nucleophilic attack. researchgate.net

For this compound, key aspects to investigate would be:

Regioselectivity: In reactions with unsymmetrical reagents, DFT can predict which atom of the isoxazole ring is more likely to react. This is often achieved by comparing the activation energies of different possible reaction pathways.

Stereoselectivity: For reactions that can produce different stereoisomers, computational models can predict the favored product by calculating the energies of the diastereomeric transition states. mdpi.com

Reactivity descriptors such as Fukui functions and local softness can be calculated to quantify the reactivity of specific atomic sites within the molecule, providing a theoretical basis for observed or predicted selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. acs.org MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems and longer timescales.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: The carboxylic acid group can rotate, and MD can reveal the preferred orientations and the energy barriers between them in different environments (e.g., in a vacuum, in water, or in an organic solvent).

Study Intermolecular Interactions: In a condensed phase, molecules of this compound can interact with each other or with solvent molecules through hydrogen bonding (via the carboxylic acid group) and dipole-dipole interactions. MD simulations can characterize these interactions, predicting phenomena like dimer formation or solvation shell structure. acs.org Studies on other isoxazole derivatives have successfully used MD to understand their stability and interactions in complex environments. researchgate.netnih.gov

In Silico Prediction of Chemical Transformations and Reaction Outcomes

The term in silico refers to any computational study, and in this context, it pertains to the prediction of chemical transformations and the properties of potential products. This is a crucial aspect of modern drug discovery and materials science. researchgate.netdntb.gov.ua For this compound, in silico tools could predict the outcomes of various synthetic modifications.

For instance, a computational workflow could be established to:

Propose a series of virtual modifications to the parent molecule (e.g., replacing the chlorine with other functional groups).

Calculate key properties for each virtual derivative, such as stability, electronic properties, and reactivity, using quantum chemical methods.

Screen the virtual library of compounds to identify candidates with desired properties for subsequent synthesis.

This approach accelerates the discovery process by prioritizing the most promising synthetic targets. frontiersin.org

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and shape of these orbitals are critical for understanding a molecule's reactivity and optical properties. researchgate.net

HOMO: Represents the ability to donate electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile).

LUMO: Represents the ability to accept electrons. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). libretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests high reactivity. rsc.org

For this compound, FMO analysis would predict that the HOMO is likely localized on the isoxazole ring and the oxygen atoms, while the LUMO may have significant contributions from the C3-Cl antibonding orbital and the π* system of the ring, making it susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Isoxazole Derivatives (Note: Data is compiled from computational studies on various isoxazole derivatives and serves as an illustrative example.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 5-methyl isoxazole | -7.1 | -0.5 | 6.6 |

| 3,5-dimethyl isoxazole | -6.8 | -0.3 | 6.5 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. For this compound, these would be expected around the oxygen and nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the carboxylic acid and potentially the C3 carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provides a quantitative measure of the charge distribution. researchgate.net This data is crucial for understanding intermolecular interactions and predicting sites of reactivity. For example, a large positive charge on the C3 carbon would support its role as an electrophilic center.

Synthetic Applications and Derivatives of 3 Chloroisoxazole 5 Carboxylic Acid in Heterocyclic Chemistry

Utilization as a Versatile Building Block for Diverse Heterocycles

The strained isoxazole (B147169) ring system of 3-chloroisoxazole-5-carboxylic acid and its derivatives can be readily converted into other heterocyclic frameworks, making it a valuable starting material for synthetic chemists.

A primary application of 5-chloroisoxazoles, including the title compound, is in the synthesis of 2H-azirine-2-carboxylic acid derivatives. The core transformation involves an iron(II) chloride (FeCl₂) catalyzed isomerization of the 5-chloroisoxazole. google.commasterorganicchemistry.com This reaction proceeds at room temperature and efficiently converts the isoxazole into a highly reactive 2H-azirine-2-carbonyl chloride intermediate. nih.govnih.gov

Once formed, this intermediate is a versatile synthon that can be trapped by various nucleophiles. nih.gov For instance, simple hydrolysis with water leads to the formation of the corresponding 2H-azirine-2-carboxylic acid in nearly quantitative yields. masterorganicchemistry.com Furthermore, reaction with a range of N-, O-, or S-nucleophiles provides access to a broad library of azirine derivatives, including amides, esters, and thioesters. nih.govmdpi.comrsc.org This method is noted for being a rapid, room-temperature procedure that furnishes the products in high yields. nih.gov The preparation of amides, which can be challenging, has been optimized using ortho-substituted pyridines as mediators in the acylation step. rsc.org

Table 1: Examples of 2H-Azirine-2-carboxamides Synthesized from 3-Aryl-5-chloroisoxazoles This table is representative of the types of derivatives that can be prepared from chloroisoxazole precursors.

| Amine Nucleophile | Resulting Amide Product | Yield (%) | Reference |

|---|---|---|---|

| Morpholine | Morpholino(3-phenyl-2H-azirin-2-yl)methanone | 90% | rsc.org |

| Aniline | N,3-Diphenyl-2H-azirine-2-carboxamide | 86% | rsc.org |

| tert-Butylamine | N-(tert-butyl)-3-phenyl-2H-azirine-2-carboxamide | 91% | rsc.org |

| Diphenylamine | N,N,3-Triphenyl-2H-azirine-2-carboxamide | 53% | rsc.org |

| (R)-(+)-α-Methylbenzylamine | (R)-N-(1-Phenylethyl)-3-phenyl-2H-azirine-2-carboxamide | 72% | rsc.org |

Beyond azirines, derivatives of this compound serve as precursors to other important five-membered heterocycles like oxazoles and pyrazoles.

The formation of oxazoles can occur as a competing pathway during the isomerization of isoxazole derivatives. For example, the isomerization of 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride, a related compound, when conducted at elevated temperatures (82 °C), does not yield the expected azirine. Instead, it proceeds through the formation of a nitrile ylide intermediate, which subsequently cyclizes to form a 2-(tert-butyl)-5-chlorooxazole-4-carbonyl chloride. mdpi.com This indicates a potential route to oxazole (B20620) frameworks from chloroisoxazole precursors under specific thermal conditions.

The synthesis of pyrazoles from 2H-azirine intermediates is also well-established. The reaction of 2H-azirine-2-carboxylates or their corresponding carboxamides with hydrazine (B178648) has been shown to produce 2-pyrazolin-5-one derivatives. rsc.org In another synthetic strategy, the versatile 2H-azirine-2-carbonyl chloride intermediate can be reacted with pyrazole (B372694) itself to form 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines, effectively coupling a pre-formed pyrazole ring to the azirine structure. nih.gov These reactions highlight the role of this compound as a gateway molecule to the pyrazole scaffold, which is a privileged structure in medicinal chemistry. nih.govmdpi.com

The creation of novel semi-synthetic penicillins is a cornerstone of antibiotic development. The standard method involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated carboxylic acid, typically an acid chloride. nih.govmdpi.com This well-established methodology provides a strong basis for the potential use of this compound in this field.

By converting this compound to its highly reactive acid chloride, 3-chloroisoxazole-5-carbonyl chloride, it can be used as an acylating agent for 6-APA. This reaction would attach the 3-chloroisoxazole-5-carboxamido side chain to the penicillin core, creating a new penicillin derivative. Strong precedent for this approach comes from the successful synthesis of related antibiotics using structurally similar isoxazolyl chlorides. For instance, 3-(2',6'-dichlorophenyl)-5-methyl-4-isoxazolyl chloride is a known acylating agent for 6-APA, leading to the formation of the potent antibiotic Dicloxacillin. google.com This demonstrates the compatibility of the isoxazole moiety as a side chain in penicillins and supports the potential of this compound derivatives as new antibacterial agents.

Formation of Substituted Isoxazoles for Advanced Materials and Ligands

While ring transformation reactions are a major application, this compound can also be used to generate a library of substituted isoxazoles where the isoxazole core is retained. The primary route for this diversification is through modification of the carboxylic acid group at the C-5 position.

As detailed previously (Section 6.1.1), the carboxylic acid can be readily converted into a variety of amides and esters. rsc.org Each of these derivatives represents a new, uniquely substituted isoxazole. This functional handle allows for the introduction of a wide range of chemical functionalities onto the isoxazole scaffold. The resulting library of compounds, possessing both the electron-withdrawing isoxazole ring and diverse side-chain functionalities, are of significant interest as potential ligands for metal complexes and as building blocks for advanced functional materials. For example, isoxazole-containing compounds have been investigated as potent enzyme inhibitors, underscoring the value of creating diverse derivatives. openstax.org

Mechanistic Studies of Derivative Formation

The transformation of this compound derivatives into other heterocycles involves several key mechanistic steps. The foundational reaction is the FeCl₂-catalyzed isomerization of the 5-chloroisoxazole to a 2H-azirine-2-carbonyl chloride. masterorganicchemistry.comnih.gov This process is believed to proceed via a radical mechanism initiated by the single-electron transfer from the Fe(II) catalyst.

Under certain conditions, particularly with specific substitution patterns and elevated temperatures, the reaction can divert from the azirine pathway. An alternative mechanism involves the formation of a nitrile ylide intermediate. This highly reactive species can then undergo a masterorganicchemistry.comnih.gov-dipolar cyclization, where the ylide reacts intramolecularly, leading to the formation of a five-membered oxazole ring. mdpi.com

Once the 2H-azirine-2-carbonyl chloride is formed, its subsequent reactions with nucleophiles follow standard nucleophilic acyl substitution mechanisms. khanacademy.orglibretexts.org The carbonyl carbon is highly electrophilic, and attack by a nucleophile (such as an amine or alcohol) leads to a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, regenerating the carbonyl double bond and yielding the final amide or ester product. nih.gov

Stereoselective Synthesis Involving this compound Intermediates

While many syntheses begin with achiral isoxazole precursors, the intermediates derived from them can be involved in stereoselective reactions. The field of asymmetric synthesis of 2H-azirine carboxylate esters is an active area of research, highlighting the importance of controlling stereochemistry in these small, strained rings. youtube.com

In the context of derivatives from this compound, stereoselectivity can be observed in subsequent reactions. For example, the 2H-azirine-2-carbonyl chloride intermediate is chiral, though it is formed as a racemic mixture. When this racemic mixture reacts with a chiral nucleophile, such as a chiral amine, it can lead to the formation of a pair of diastereomers, which may be separable.

A clear example of stereochemistry arising from these intermediates is the formation of anhydrides. The reaction of the racemic 2H-azirine-2-carbonyl chloride with a carboxylic acid can produce a mixed anhydride (B1165640). Dimerization can also occur, and in one reported case, this led to the formation of an anhydride product that was identified as the (RS,SR)-diastereomer, indicating a specific spatial arrangement of the two chiral azirine units relative to each other. These examples demonstrate that even when starting from an achiral precursor, the chiral intermediates generated from this compound can participate in reactions where stereochemical outcomes are a critical consideration.

Future Directions and Emerging Research Avenues for 3 Chloroisoxazole 5 Carboxylic Acid

Development of Novel Catalytic Systems for Transformations

The transformation of 3-Chloroisoxazole-5-carboxylic acid into more complex and valuable molecules is highly dependent on the catalytic systems employed. Future research is increasingly focused on developing novel catalysts that offer higher efficiency, selectivity, and broader functional group tolerance.

Metallaphotoredox catalysis, which merges photoredox catalysis with transition-metal catalysis, is emerging as a powerful strategy for the functionalization of carboxylic acids. princeton.edu This approach could enable the direct use of the carboxylic acid group in this compound for a variety of coupling reactions, such as alkylation, arylation, and amination, using first-row transition metals like nickel and copper. princeton.edu The development of catalysts that facilitate decarboxylative coupling directly from the native carboxylic acid functionality is a significant area of interest, bypassing the need for pre-activation into redox-active esters. princeton.edu

Furthermore, research into the isomerization of isoxazole (B147169) rings, a key transformation, is also seeing advancements. For instance, the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides has been shown to produce 2H-azirine-2,2-dicarbonyl dichlorides, which are versatile intermediates. researchgate.net Future work will likely explore a wider range of Lewis acid catalysts and reaction conditions to control and diversify these rearrangement pathways.

The application of gold, copper, and ruthenium catalysts in isoxazole synthesis via [3+2] cycloaddition reactions also points towards future possibilities. nih.govorganic-chemistry.org Research could adapt these systems for post-synthetic modification of the this compound core, for example, by targeting the isoxazole ring itself or by using the carboxylic acid as a directing group.

Table 1: Emerging Catalytic Systems for Isoxazole Derivatives

| Catalytic System | Transformation Type | Key Findings & Future Potential |

|---|---|---|

| Metallaphotoredox (e.g., Ni, Cu with photocatalyst) | Decarboxylative Functionalization | Enables direct use of the carboxylic acid group for alkylation, arylation, etc. Future work aims to broaden the scope and improve catalyst efficiency. princeton.edu |

| Iron(II) Chloride (FeCl₂) | Isomerization/Rearrangement | Catalyzes the transformation of chloroisoxazoles into reactive azirine intermediates. Exploration of other Lewis acids could yield novel molecular scaffolds. researchgate.net |

| Gold(III) Chloride (AuCl₃) | Cycloisomerization | Efficiently catalyzes the formation of isoxazoles from α,β-acetylenic oximes. Potential for developing tandem reactions starting from precursors of this compound. organic-chemistry.org |

| Copper(I/II) | [3+2] Cycloaddition | Widely used for the regioselective synthesis of isoxazoles from nitrile oxides and alkynes. organic-chemistry.orgeresearchco.com Future directions include developing enantioselective versions and integrating them into flow processes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing (flow chemistry) is a major trend in modern chemical synthesis, offering benefits such as enhanced safety, better process control, improved scalability, and higher yields. The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms represents a significant future direction.

Flow chemistry is particularly well-suited for handling reactive intermediates, such as the nitrile oxides often used in isoxazole synthesis. nih.gov Generating and immediately consuming these species in a continuous stream minimizes decomposition and side reactions, leading to cleaner product profiles. Future research could focus on developing a complete, multi-step flow process starting from simple precursors to yield this compound and its derivatives.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can accelerate the discovery of new derivatives. Such a system could rapidly screen different reaction conditions (catalysts, solvents, temperatures) or a library of coupling partners to react with the this compound core. This high-throughput experimentation approach, as applied in fields like peptide synthesis, can drastically reduce the time required for developing new molecules with desired properties. unibo.it

Exploration of Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.net Future research on this compound will undoubtedly prioritize the development of more environmentally benign and sustainable methods.

Key areas of exploration include:

Safer Solvents and Reaction Media: Moving away from hazardous solvents like DMF and chlorinated hydrocarbons is a primary goal. Research into using water, ethanol, or other bio-based solvents for the synthesis and reactions of isoxazoles is ongoing and shows promise. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, such as the formation of isoxazole rings, often leading to higher yields in shorter times and under solvent-free conditions. nih.govnih.gov Further application of this technology to the derivatization of this compound is a promising avenue.

Catalyst-Free and Solvent-Free Reactions: Mechanochemical methods, such as grinding or milling, offer a way to conduct reactions in the absence of solvents, reducing waste and simplifying workup procedures. nih.gov The application of these techniques to the synthesis of isoxazoles is a growing area of interest. mdpi.com For example, catalyst-free, "green" routes have been developed for the synthesis of fused isoxazoles via intramolecular cycloaddition of nitrones generated by grinding. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses volatile, hazardous solvents (e.g., DMF, CH₂Cl₂). nih.gov | Prioritizes water, ethanol, or solvent-free conditions (e.g., grinding, microwave). mdpi.comnih.govwjpmr.com |

| Catalyst | May use stoichiometric, toxic reagents or heavy metals. researchgate.net | Focuses on reusable heterogeneous catalysts, biocatalysts, or catalyst-free methods. organic-chemistry.orgmdpi.com |

| Energy Input | Typically relies on prolonged heating via conventional methods. wjpmr.com | Employs energy-efficient techniques like microwave irradiation or ultrasonication. nih.gov |

| Waste Generation | Can produce significant amounts of waste, leading to a high E-Factor. researchgate.net | Aims for high atom economy and reduced waste streams. wjpmr.com |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

While standard spectroscopic techniques like NMR (¹H, ¹³C) and mass spectrometry are essential for final product characterization, icm.edu.plresearchgate.net the future lies in applying advanced methods for real-time, in-situ monitoring of reactions involving this compound. This allows for a deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates.

Techniques such as Process Analytical Technology (PAT), which integrates in-line spectroscopic probes (e.g., FT-IR, Raman, or NMR), can provide continuous data from a reaction vessel. This would be invaluable for optimizing flow chemistry processes, ensuring consistent product quality, and identifying reaction endpoints precisely.

Furthermore, highly sophisticated techniques like rotational spectroscopy are being used to obtain extremely accurate structural and electronic information on isoxazole derivatives. For example, a detailed study of 3-aminoisoxazole (B106053) combined Fourier-transform microwave spectroscopy with quantum-chemical calculations to create a precise line catalog for potential astronomical observation. nih.gov While perhaps not directly applicable to routine synthesis, this level of detailed characterization highlights the power of advanced spectroscopy to elucidate subtle structural features, such as the inversion of the -NH₂ group and Coriolis interactions, which can influence reactivity. nih.gov Applying similar advanced techniques to this compound could reveal new insights into its electronic structure and intermolecular interactions.

Synergistic Experimental and Computational Research Endeavors

The integration of computational chemistry with experimental work has become an indispensable tool in modern chemical research. This synergy is set to play an even larger role in exploring the potential of this compound.

Computational methods, particularly Density Functional Theory (DFT), are used to predict molecular structures, spectroscopic properties, and reaction pathways. researchgate.net These theoretical studies can guide experimental efforts by identifying the most promising synthetic routes or predicting the properties of yet-to-be-synthesized derivatives. For instance, DFT calculations have been employed to analyze the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of designed isoxazole derivatives to predict their pharmaceutical potential. researchgate.net

Molecular docking studies are another powerful computational tool, used to predict how a molecule might bind to a biological target, such as a protein or enzyme. espublisher.comacs.org In the context of drug discovery, researchers can computationally screen a virtual library of derivatives of this compound against a specific biological target. This allows for the rational design of new compounds, prioritizing the synthesis of those with the highest predicted activity and best ADME (absorption, distribution, metabolism, and excretion) properties. espublisher.com This combined approach of computational screening followed by targeted experimental synthesis and biological evaluation is a highly efficient strategy for discovering novel bioactive molecules. grafiati.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminoisoxazole |

| 2H-azirine-2,2-dicarbonyl dichloride |

| Ethanol |

| DMF (Dimethylformamide) |

| Nickel |

| Copper |

| Gold |

| Ruthenium |

| Iron(II) Chloride (FeCl₂) |

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-chloroisoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Cyclization of chlorinated oxime intermediates with β-keto esters under alkaline conditions. For example, analogous methods involve reacting o-chlorobenzoxime chloride with ethyl acetoacetate to form isoxazole rings, followed by hydrolysis and chlorination steps .

- Route 2: Direct functionalization of isoxazole precursors via electrophilic substitution. For instance, chlorination of 5-methylisoxazole-3-carboxylic acid derivatives using PCl₅ or SOCl₂ may yield the target compound .

- Key Variables: Reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of chlorinating agents (e.g., excess PCl₅ increases yield but risks over-chlorination). Monitor yields via HPLC or TLC .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. Q3. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxylic acid group or decomposition .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR for structural changes .

Advanced Research Questions

Q. Q4. How can researchers design experiments to resolve contradictions in reported spectral data for 3-chloroisoxazole derivatives?

Methodological Answer:

- Case Study: Discrepancies in ¹³C NMR shifts (e.g., C3-Cl vs. C5-Cl isomers) may arise from solvent effects or impurities.

- Resolution Strategy:

Q. Q5. What experimental approaches optimize the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

Q. Q6. How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Root Cause Analysis:

- Intermediate Instability: Chlorinated intermediates (e.g., oxime chlorides) may degrade under prolonged heating. Use low-temperature (–10°C) conditions during chlorination .

- Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq. PCl₅) and employ scavengers (e.g., molecular sieves) to absorb HCl .

- Scale-Up Protocol: Implement flow chemistry for better temperature control and reduced reaction times .

Q. Q7. What methodologies validate the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

Q. Q8. How can researchers reconcile discrepancies in reported melting points for this compound?

Methodological Answer:

- Potential Causes: Polymorphism, residual solvents, or impurities.

- Resolution Workflow:

Q. Q9. What strategies mitigate decomposition during derivatization of the carboxylic acid group?

Methodological Answer:

- Protection/Deprotection: Convert the carboxylic acid to a methyl ester (using SOCl₂/MeOH) before functionalizing the isoxazole ring. Hydrolyze back to the acid post-derivatization .

- Mild Conditions: Use coupling agents (e.g., EDC/HOBt) for amide bond formation to avoid harsh acidic/basic environments .

Q. Q10. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.